molecular formula C₂₉H₃₉N₃O₁₀ B1140659 Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers) CAS No. 172300-93-5

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers)

Numéro de catalogue B1140659
Numéro CAS: 172300-93-5
Poids moléculaire: 589.63
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.

Applications De Recherche Scientifique

Metabolic Modulation in Ischemic Heart Disease

Ranolazine is a novel antianginal medication that operates through mechanisms distinct from traditional anti-ischemic drugs. Unlike beta-blockers, calcium-channel blockers, and nitrates, ranolazine does not significantly affect hemodynamic parameters but reduces ischemia by preventing sodium-induced calcium overload in myocardial cells. This action makes ranolazine a critical agent in managing chronic stable angina and potentially other forms of ischemic heart disease without the adverse effects of hypotension and bradycardia (Pham & Mehta, 2007).

Role in Glycemic Control

Recent studies have highlighted ranolazine's potential benefits on glycemic control. Although the precise mechanism remains unclear, ranolazine may improve antihyperglycemic effects through β cell preservation, inhibition of glucose secretion, and enhancement of insulin secretion in a glucose-dependent manner. This dual effect of addressing chronic angina and diabetes mellitus makes ranolazine a favored choice among anti-anginal agents for patients with comorbid conditions (Lisi et al., 2019).

Antiarrhythmic Properties

Ranolazine has demonstrated promise as an antiarrhythmic agent, particularly in managing atrial fibrillation (AF). By inhibiting the late sodium current, ranolazine can suppress ventricular and supraventricular arrhythmias, including AF. Preliminary clinical investigations suggest ranolazine's safety and efficacy in various clinical settings, such as prevention and treatment of postoperative AF, maintenance of sinus rhythm in drug-resistant AF, and aiding in cardioversion of cardioversion-resistant patients (Fragakis et al., 2014).

Potential in COVID-19-related Arrhythmias

In the context of the COVID-19 pandemic, ranolazine has been hypothesized to offer potential benefits in managing cardiac arrhythmias associated with COVID-19. Given its mechanism of modulating sodium, potassium, and calcium channels, and suppressing cytokine expression, ranolazine could provide relief from COVID-19 related arrhythmias without significant side effects, making it an effective option for this new therapeutic challenge (Chukwunyere et al., 2021).

Mécanisme D'action

Desmethyl ranolazine beta-D-glucuronide: A Comprehensive Review of Its Mechanism of Action

Desmethyl ranolazine beta-D-glucuronide is a metabolite of Ranolazine , a well-tolerated piperazine derivative used for the management of chronic angina . This article aims to provide a comprehensive review of the mechanism of action of Desmethyl ranolazine beta-D-glucuronide.

Target of Action

The primary target of Desmethyl ranolazine beta-D-glucuronide, like its parent compound Ranolazine, is the late sodium current in cardiac myocytes . This current plays a crucial role in the regulation of intracellular sodium and calcium levels, which are critical for cardiac muscle contraction and relaxation .

Mode of Action

Desmethyl ranolazine beta-D-glucuronide, through its action on the late sodium current, helps to reduce intracellular sodium and calcium overload . This reduction is particularly beneficial in disease states where there is enhanced sodium-calcium exchange leading to increased cytosolic calcium . By minimizing this calcium overload, Desmethyl ranolazine beta-D-glucuronide aids in improving myocardial relaxation and diastolic function .

Biochemical Pathways

The inhibition of the late sodium current by Desmethyl ranolazine beta-D-glucuronide leads to a decrease in the intracellular sodium and calcium levels . This change in ion concentration can affect various biochemical pathways. For instance, it can improve myocardial blood flow, thereby exhibiting anti-anginal and anti-ischemic properties

Pharmacokinetics

It is known to be a metabolite of ranolazine Therefore, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by those of its parent compound

Result of Action

The action of Desmethyl ranolazine beta-D-glucuronide results in improved myocardial relaxation and diastolic function . This improvement can lead to better management of conditions like chronic angina . In patients with diabetes and A1C of ≥8–10% at randomization, there was an absolute A1C reduction in the ranolazine group of 1.2% .

Propriétés

IUPAC Name

(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYEZQRRIKMQF-OWECDQGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.